molecular formula C11H6ClF3N2O2 B5913879 4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

Cat. No.: B5913879
M. Wt: 290.62 g/mol
InChI Key: MITUUUGZOOVZBN-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or keto acids. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the desired pyridazinone . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by modulating various signaling pathways .

Comparison with Similar Compounds

4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one can be compared with other pyridazinone derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-9-8(18)5-16-17(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUUUGZOOVZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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